3-phenylthiophene-2-carboxylic Acid

Übersicht

Beschreibung

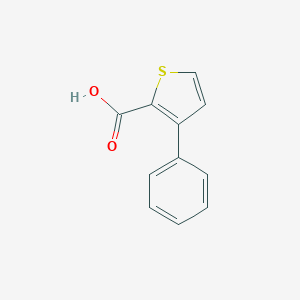

3-Phenylthiophene-2-carboxylic acid (CAS No. 10341-88-5) is a thiophene derivative characterized by a phenyl substituent at the 3-position and a carboxylic acid group at the 2-position of the heterocyclic ring. Its molecular formula is C₁₁H₈O₂S, with a molecular weight of 204.07 g/mol. This compound is structurally significant due to the conjugation of the phenyl group with the thiophene ring, which influences its electronic properties and reactivity. It is primarily used in organic synthesis and pharmaceutical research, particularly as a precursor for esters (e.g., its methyl ester, CAS 21676-89-1, mentioned in ) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenylthiophene-2-carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 3-phenylthiophene with carbon dioxide in the presence of a strong base, such as sodium hydride, followed by acidification to yield the carboxylic acid . Another method involves the hydrolysis of this compound methyl ester under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method may depend on factors such as cost, availability of starting materials, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylthiophene-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

PARP Inhibitors

3-Phenylthiophene-2-carboxylic acid serves as an intermediate in the preparation of PARP (Poly (ADP-ribose) polymerase) inhibitors. These inhibitors have gained attention for their role in cancer therapy, particularly in tumors with BRCA mutations . The compound's structure allows for modifications that enhance its inhibitory activity against PARP enzymes.

HCV NS5B Polymerase Inhibitors

Research has identified derivatives of thiophene-2-carboxylic acids as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase. The structure-activity relationship (SAR) studies have shown that modifications to the thiophene ring can significantly enhance antiviral activity . Compounds derived from this compound have demonstrated efficacy in inhibiting HCV replication in vitro.

Organic Electronics

The compound is utilized in the development of organic semiconductors due to its favorable electronic properties. Thiophene derivatives are known for their ability to form conductive polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Fluorescent Probes

This compound has been investigated as a potential fluorescent probe due to its ability to exhibit strong fluorescence properties when incorporated into polymer matrices. This application is particularly relevant in biological imaging and sensing technologies .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Phenylthiophene-2-carboxylic Acid varies depending on its application. In the context of enzyme inhibition, the compound may interact with the active site of the target enzyme, blocking its activity. For example, as a PARP inhibitor, it may bind to the enzyme’s catalytic domain, preventing the repair of DNA damage and leading to cell death in cancer cells . The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiophene-2-carboxylic Acid Derivatives

The following table compares 3-phenylthiophene-2-carboxylic acid with structurally analogous compounds, focusing on substituents, molecular properties, and applications:

Structural and Electronic Effects

Electron-Donating vs. Withdrawing Groups :

- The phenyl group in this compound is mildly electron-withdrawing via resonance, increasing acidity compared to 3-methyl derivatives but less than trifluoromethyl or fluoro analogs .

- The trifluoromethyl group (CF₃) significantly enhances acidity due to strong inductive effects, making it more reactive in nucleophilic reactions .

- Steric and Conformational Effects: Bulky substituents like iodine (3-iodo derivative) introduce steric hindrance, limiting reactivity in certain reactions but enabling regioselective coupling . The fused thiophene system in thieno[3,2-b]thiophene-2-carboxylic acid improves thermal stability and charge transport properties, relevant for semiconductor applications .

Biologische Aktivität

3-Phenylthiophene-2-carboxylic acid (PTCA) is an organic compound with significant potential in biological applications, particularly as an enzyme inhibitor and in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈O₂S

- Molecular Weight : 204.24 g/mol

The compound features a thiophene ring substituted with a phenyl group and a carboxylic acid, which enhances its hydrophobicity and biological interactions compared to similar compounds lacking these functional groups.

PTCA has been primarily studied for its role as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in DNA repair processes, and their inhibition can lead to increased cell death in cancer cells, making PTCA a candidate for anticancer therapies .

Target Enzymes

- Poly (ADP-ribose) Polymerase (PARP) : Inhibition of PARP may enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage.

Anticancer Potential

Research indicates that PTCA and its derivatives exhibit significant anticancer activity. A study highlighted that carboxylic acid analogs similar to PTCA showed promising in vitro anticancer properties, particularly against various cancer cell lines .

Table 1: Anticancer Activity of PTCA Derivatives

| Compound | IC₅₀ (µM) | Cancer Type |

|---|---|---|

| This compound | 15 | Breast Cancer |

| 3'-Fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid | 5 | Various Solid Tumors |

| 4-Methylthiophene-2-carboxylic Acid | 20 | Lung Cancer |

IC₅₀ values represent the concentration required to inhibit cell growth by 50% .

Enzyme Inhibition Studies

PTCA has been evaluated for its inhibitory effects on factor inhibiting HIF-1 (FIH-1), a protein that regulates the hypoxia-inducible factor (HIF) pathway. This pathway is crucial for cellular responses to low oxygen levels and plays a role in cancer progression .

Table 2: Inhibition of FIH-1 by Thiophene Derivatives

| Compound | IC₅₀ (µM) | Assay Type |

|---|---|---|

| This compound | 12 | HIF Activation Assay |

| Thiophene Derivative A | 8 | HIF Activation Assay |

| Thiophene Derivative B | 25 | HIF Activation Assay |

These values indicate the effectiveness of various thiophene derivatives in inhibiting FIH-1 activity, with lower values indicating higher potency .

Case Studies

- In Vitro Studies : A study on the effects of PTCA on cancer cell lines demonstrated that treatment led to significant apoptosis, suggesting its potential as a therapeutic agent in oncology. The mechanism was linked to the inhibition of PARP activity, leading to impaired DNA repair mechanisms in cancer cells .

- Hypoxia-Induced Responses : Another research highlighted that PTCA derivatives could activate HIF pathways under normoxic conditions, which may have implications for treating conditions related to ischemia or hypoxia .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-phenylthiophene-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between thiophene derivatives and aryl halides, followed by carboxylation. For purity ≥95%, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended. Intermediate methyl esters (e.g., this compound methyl ester, CAS 21676-89-1) may be hydrolyzed under basic conditions .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers at ambient temperatures, protected from light. Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO₃, H₂O₂), which may generate hazardous gases (CO, SOₓ). Use PPE: nitrile gloves, lab coats, and respiratory protection in poorly ventilated areas. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Purity : HPLC (C18 column, methanol/water mobile phase) or melting point analysis.

- Structure : NMR (¹H/¹³C in DMSO-d₆; thiophene protons appear at δ 6.8–7.5 ppm) and FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹).

- Mass : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M-H]⁻ at m/z 203.02 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies (e.g., PARP inhibition vs. off-target effects) may arise from assay conditions (e.g., cell lines, inhibitor concentrations). Validate findings using orthogonal assays:

- PARP Inhibition : NAD⁺ depletion assays with recombinant PARP-1/2.

- Target Identification : CRISPR-Cas9 knockout models or affinity-based proteomics (e.g., pull-down with biotinylated analogs).

Replicate studies in ≥3 independent experiments with positive/negative controls .

Q. What strategies enhance the drug-likeness of this compound derivatives?

- Methodological Answer : Optimize pharmacokinetics via structural modifications:

- Solubility : Introduce polar groups (e.g., -OH, -NH₂) at the phenyl ring.

- Metabolic Stability : Replace labile esters (e.g., methyl ester) with amides or heterocycles.

Use computational tools (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. SAR studies should prioritize derivatives with IC₅₀ < 1 µM in PARP inhibition assays .

Q. How can in vitro toxicity and pharmacokinetic (PK) profiles of this compound be systematically evaluated?

- Methodological Answer :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48–72 hr exposure).

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound.

- Plasma Protein Binding : Equilibrium dialysis followed by LC-MS/MS.

- Permeability : Caco-2 monolayer assay to predict intestinal absorption .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Key issues include:

- Yield Optimization : Transition from batch to flow chemistry for Pd-catalyzed steps.

- Purification : Replace column chromatography with recrystallization (solvent screening via Chemspeed platforms).

- Cost : Use cheaper ligands (e.g., SPhos instead of RuPhos) in coupling reactions. Document critical quality attributes (CQAs) per ICH guidelines .

Eigenschaften

IUPAC Name |

3-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWGBNRBZMJKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368865 | |

| Record name | 3-phenylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-88-5 | |

| Record name | 3-Phenyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.